N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide
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Description
Synthesis Analysis
While specific synthesis methods for TPQ6 are not available, the compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine rings can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in TPQ6 is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
The study of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide and related compounds often focuses on their synthesis and reactivity, contributing significantly to organic chemistry. Researchers have developed methods for synthesizing complex molecules featuring thiophene and quinoxaline units, showcasing the intricate reactivity of these heterocyclic frameworks. For instance, Aleksandrov et al. (2020) outlined a procedure for creating N-(quinolin-5-yl)thiophene-2-carboxamide, leading to the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through subsequent reactions including thioamide formation and electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Polymorphism in Pharmacological Compounds
The exploration of polymorphic forms of quinoline carboxamide derivatives has significant implications for drug design and pharmacology. Shishkina et al. (2018) investigated the polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, demonstrating its potential as a diuretic and highlighting the impact of crystal structure on drug properties (Shishkina et al., 2018).
Catalysis and Electropolymerization
In materials science, the functionalization of thiophene and quinoxaline units is pivotal for developing new materials with specific electronic and photophysical properties. Carbas et al. (2012) synthesized a terthiophene monomer bearing a quinoxaline moiety, which upon electropolymerization, yielded a polymer with unique electrochromic and metal ion sensitivity properties. This work underscores the versatility of quinoxaline derivatives in creating functional materials (Carbas, Kıvrak, Zora, & Önal, 2012).
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(14-1-2-16-17(9-14)20-6-5-19-16)21-15-3-7-22(11-15)10-13-4-8-24-12-13/h1-2,4-6,8-9,12,15H,3,7,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGXNYCXELJGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=NC=CN=C3C=C2)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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